molecular formula C23H38O3 B14642079 4-(Hexadecyloxy)-2-hydroxybenzaldehyde CAS No. 52123-16-7

4-(Hexadecyloxy)-2-hydroxybenzaldehyde

Cat. No.: B14642079
CAS No.: 52123-16-7
M. Wt: 362.5 g/mol
InChI Key: XKZMLDMOWAWWLP-UHFFFAOYSA-N
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Description

4-(Hexadecyloxy)-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the ortho position and a long hexadecyloxy (C16 alkoxy) chain at the para position. This compound serves as a critical intermediate in synthesizing Schiff base ligands and metal complexes, which are pivotal in materials science and pharmaceutical chemistry. For example, it reacts with aniline to form tridentate Schiff-base ligands, which can coordinate with metal ions for applications in nonlinear optics or catalysis . The synthesis involves refluxing 4-(4-N-hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde with aniline in ethanol, yielding a yellow solid (m.p. 153–154°C, MS m/z 572 [M⁺]) .

Properties

CAS No.

52123-16-7

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-hexadecoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-21(20-24)23(25)19-22/h16-17,19-20,25H,2-15,18H2,1H3

InChI Key

XKZMLDMOWAWWLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde typically involves the etherification of 2-hydroxybenzaldehyde with hexadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.

Industrial Production Methods

Industrial production of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Hexadecyloxy)-2-hydroxybenzoic acid.

    Reduction: 4-(Hexadecyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Hexadecyloxy)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The long hexadecyloxy chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. The hydroxyl and aldehyde groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

4-(2-Bromoethoxy)-2-hydroxybenzaldehyde (C₉H₉BrO₃)

  • Structure : Features a bromoethoxy (C2) chain at the para position.
  • Crystallography: Monoclinic P2₁/n space group, with unit cell parameters a = 10.8914(4) Å, b = 4.6335(2) Å, c = 18.4554(8) Å, β = 97.278(2)°, and Z = 4 .
  • Key Bonds and Interactions :
    • C1–Br1 bond length: 1.951(4) Å.
    • C7–O2 bond length: 1.224(4) Å.
    • Intramolecular H-bond: O3–H3⋯O2 (2.611 Å, 147°).
    • π–π stacking observed in the crystal lattice .
  • Applications: Used to synthesize nonlinear optical materials via substitution with trimethylamine or complexation with metal cations .

4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde (C₁₃H₁₇BrO₃)

  • Structure : Contains a bromohexyloxy (C6) chain.
  • Crystallography : Triclinic P1 space group, with a = 8.5759(12) Å, b = 9.1690(12) Å, c = 9.9698(12) Å, α = 81.677°, β = 76.029°, γ = 63.441°, and Z = 2 .
  • Key Bonds : Bond angles and lengths align with typical values for benzaldehyde derivatives.
  • Applications : Acts as a precursor for Schiff base ligands with extended alkoxy chains, enabling diverse metal coordination geometries .

Substituted Benzyloxy Derivatives

4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (C₁₄H₁₁ClO₃)

  • Synthesis : Yield = 49.1%, ESI-MS m/z 260.9 [M+H]⁺.

4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (C₁₄H₁₁FO₃)

  • Synthesis : Yield = 49.7%, ESI-MS m/z 245.1 [M+H]⁺.
  • Properties : Fluorine’s electronegativity modulates reactivity and bioavailability, making it relevant in drug design .

Alkoxy Chain Length Effects

Compound Alkoxy Chain Length Molecular Weight (g/mol) Key Properties/Applications References
4-(Hexadecyloxy)-2-OH-benzaldehyde C16 572.8 Lipophilic; used in Schiff base synthesis
4-(Hexyloxy)-2-OH-benzaldehyde C6 206.3 Shorter chain; limited solubility in nonpolar media
4-(Heptyloxy)-2-OH-benzaldehyde C7 220.3 Intermediate hydrophobicity; boiling point 422–424 K (0.0007 bar)

Key Observations :

  • Longer alkoxy chains (e.g., C16) increase lipophilicity and thermal stability, favoring applications in sustained-release formulations or liquid crystals.
  • Shorter chains (C2–C7) improve solubility in polar solvents, advantageous in solution-phase reactions .

Hydrogen Bonding and Crystal Packing

  • 4-(Hexadecyloxy)-2-hydroxybenzaldehyde: Limited hydrogen bonding due to steric hindrance from the long alkoxy chain, favoring van der Waals interactions.
  • 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde : Exhibits one intramolecular H-bond (O3–H3⋯O2), while analogues like 4-hydroxy-3-methoxybenzaldehyde show multiple intermolecular H-bonds, enhancing crystal stability .

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